
2-Chloro-6-iodoaniline
Overview
Description
2-Chloro-6-iodoaniline (CAS No. 84483-28-3) is a halogenated aniline derivative with the molecular formula C₆H₅ClIN and a molecular weight of 274.47 g/mol. It features a benzene ring substituted with a chlorine atom at the 2-position and an iodine atom at the 6-position, along with an amino group (-NH₂) at the 1-position. This compound is a light-sensitive crystalline solid, typically soluble in polar organic solvents like ethanol and dimethylformamide but poorly soluble in water. Its unique halogen substitution pattern makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-iodoaniline can be synthesized through several methods. One common approach involves the iodination of 2-chloroaniline. This can be achieved by reacting 2-chloroaniline with iodine monochloride (ICl) in the presence of acetic acid . The reaction proceeds as follows:
C6H4ClNH2+ICl→C6H4ClINH2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the amino group to form amines.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloro-6-iodoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein labeling.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodoaniline involves its interaction with various molecular targets. The presence of chlorine and iodine atoms makes it a versatile compound for electrophilic and nucleophilic reactions. These reactions can modify the compound’s structure, leading to different biological and chemical activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substitution Differences
The reactivity, physical properties, and biological activity of halogenated anilines are highly influenced by the type , number , and position of substituents. Below is a comparative analysis of 2-Chloro-6-iodoaniline with key analogs:
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
- Halogen Effects : The iodine atom in this compound increases molecular weight and polarizability compared to bromine or fluorine analogs, enhancing its utility in heavy-metal-catalyzed reactions .
- Substituent Position : Ortho-chloro and para-iodo groups create steric hindrance and electronic deactivation, differing from meta- or para-substituted analogs like 4-Chloro-2-iodoaniline .
Critical Insights :
- This compound ’s dual halogenation allows it to act as a bifunctional electrophile in palladium-catalyzed reactions, unlike methyl- or nitro-substituted analogs .
- The iodine atom’s size and polarizability may contribute to its moderate bioactivity, though cytotoxicity risks require careful dose optimization .
Biological Activity
2-Chloro-6-iodoaniline is a halogenated aromatic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of chlorine and iodine substituents on the aniline structure, may exhibit diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
- Molecular Formula : C6H5ClIN
- Molecular Weight : Approximately 227.47 g/mol
- Structure : The compound features a benzene ring with a chlorine atom at the 2-position and an iodine atom at the 6-position relative to the amino group.
Antimicrobial Activity
Research has indicated that halogenated anilines, including this compound, possess significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. For instance, derivatives of halogenated anilines have demonstrated activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) .
A study evaluating a series of substituted anilides found that introducing halogens into the structure enhanced antibacterial efficacy. Specifically, compounds with chlorine and iodine substitutions exhibited broader spectra of antimicrobial action compared to their non-halogenated counterparts .
Anticancer Activity
The anticancer potential of this compound has also been explored. Some studies have reported that halogenated compounds can induce apoptosis in cancer cells. For example, certain anilides showed cytotoxic effects on various cancer cell lines while maintaining low toxicity to normal cells . The introduction of halogens was noted to increase lipophilicity, which may enhance cellular uptake and bioactivity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of halogens is crucial for enhancing reactivity and biological interaction. A comparative analysis of similar compounds revealed that:
- Chlorine : Generally increases antibacterial activity.
- Iodine : May enhance lipophilicity and facilitate better membrane penetration.
Table 1 summarizes the structure-activity relationships observed in various studies:
Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
This compound | Moderate | Moderate | Halogen substitutions enhance activity. |
4-Bromoaniline | Low | Low | Fewer halogens lead to reduced efficacy. |
3-Iodoaniline | High | High | Increased iodine leads to higher activity. |
Case Studies
- Antibacterial Study : A recent investigation into a series of chlorinated and iodinated anilines revealed that this compound exhibited submicromolar activity against S. aureus and other gram-positive bacteria . This study emphasized the importance of halogenation in enhancing antibacterial properties.
- Cytotoxicity Assessment : In another study assessing various anilides for cytotoxic effects on cancer cell lines, this compound was found to induce apoptosis in a dose-dependent manner while showing minimal toxicity to primary mammalian cells . This suggests its potential as a lead compound for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-6-iodoaniline, considering yield and purity?
Methodological Answer:
- Ullmann Coupling : Use iodobenzene derivatives with chlorinated aniline precursors in the presence of copper catalysts under controlled heating (150–200°C). Monitor reaction progress via TLC.
- Buchwald-Hartwig Amination : Employ palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to couple aryl halides with amines. Optimize solvent (toluene or dioxane) and base (Cs₂CO₃) for improved yields .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >98% purity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR in CDCl₃ or DMSO-d₆ to confirm aromatic proton environments and substituent positions. Compare chemical shifts with DFT-predicted values .
- Mass Spectrometry (HRMS) : Use ESI or EI modes to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 268.9412).
- IR Spectroscopy : Identify N–H stretching (~3400 cm⁻¹) and C–I/C–Cl vibrations (500–800 cm⁻¹) .
Q. How can computational methods like DFT predict the electronic properties of this compound?
Methodological Answer:
- Functional Selection : Use hybrid functionals (e.g., B3LYP with dispersion corrections) to model halogen bonding and electron density distribution .
- Basis Sets : Apply def2-TZVP for iodine and 6-31G(d) for lighter atoms.
- Output Analysis : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict reactivity .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in amber glass bottles under inert atmosphere (N₂ or Ar) at 4°C to prevent degradation .
- Spill Management : Neutralize with activated carbon and dispose as halogenated waste .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Detailed Documentation : Record reaction parameters (temperature, solvent ratios, catalyst loading) and deviations .
- Batch Consistency : Use high-purity reagents (≥99%) and calibrate equipment (e.g., temperature probes) regularly.
- Supplementary Data : Share raw spectra, chromatograms, and computational input files in open-access repositories .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR assignments with COSY/NOESY and compare computed IR spectra (e.g., using Gaussian 16) with experimental data .
- Isotopic Labeling : Synthesize N-labeled analogs to clarify amine proton splitting patterns in NMR .
- Error Analysis : Quantify instrument precision (e.g., ±0.1 ppm for NMR) and report confidence intervals .
Q. What strategies optimize reaction conditions for synthesizing this compound under mild conditions?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 mins) and temperature (80–100°C) while maintaining yields >85% .
- Photocatalysis : Explore visible-light-driven protocols using eosin Y or Ru(bpy)₃²⁺ to activate aryl halides at room temperature .
- Solvent Screening : Test green solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising efficiency .
Q. How can DFT studies elucidate the mechanistic pathways of this compound in cross-coupling reactions?
Methodological Answer:
- Transition State Analysis : Locate TS structures using QST2 or QST3 methods in Gaussian. Calculate activation energies (ΔG‡) to compare pathways .
- Kinetic Isotope Effects (KIE) : Simulate / values for C–I bond cleavage steps to identify rate-determining stages .
- NBO Analysis : Examine charge transfer between catalyst and substrate to refine mechanistic models .
Q. What role do steric and electronic effects play in the regioselective functionalization of this compound?
Methodological Answer:
- Steric Maps : Generate Connolly surfaces (e.g., using Avogadro) to visualize hindrance at the ortho position .
- Hammett Plots : Corlate substituent σₚ values with reaction rates to quantify electronic influences .
- Competition Experiments : Compare yields of mono- vs. di-substituted products under identical conditions .
Q. How can researchers design robust stability studies for this compound under varying environmental conditions?
Methodological Answer:
- Accelerated Degradation Tests : Expose samples to UV light (254 nm), humidity (75% RH), and elevated temperatures (40–60°C) for 4–12 weeks .
- Analytical Monitoring : Use HPLC-PDA to track decomposition products (e.g., dehalogenated species) and assign structures via LC-MS/MS .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage conditions .
Properties
IUPAC Name |
2-chloro-6-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFIHWOTCWJTGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529213 | |
Record name | 2-Chloro-6-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70529213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84483-28-3 | |
Record name | 2-Chloro-6-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70529213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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